molecular formula C21H39FN2O5Si2 B15361806 TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl

TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl

Cat. No.: B15361806
M. Wt: 474.7 g/mol
InChI Key: NLTNXZUKPKJZQK-VDHUWJSZSA-N
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Description

TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl is a chemically modified nucleoside derivative featuring two tert-butyldimethylsilyl (TBDMS) protecting groups at distinct positions (likely the 3′- and 5′-hydroxyls of a fluorinated ribose moiety) and a uracil nucleobase. This compound is pivotal in oligonucleotide synthesis, particularly in RNA chemistry, where TBDMS groups are employed to block specific hydroxyls during solid-phase synthesis. The dual TBDMS protection ensures selective reactivity during coupling and deprotection steps, enabling precise assembly of complex nucleic acid sequences .

Key structural attributes include:

  • TBDMS protection: Enhances stability against nucleophilic and acidic conditions while permitting orthogonal deprotection using fluoride-based reagents (e.g., TBAF or KHF2/MeOH) .
  • Fluorinated ribose: Likely improves metabolic stability and nuclease resistance compared to unmodified ribose .
  • Uracil modification: Retains base-pairing specificity while enabling functionalization for therapeutic or diagnostic applications .

Properties

Molecular Formula

C21H39FN2O5Si2

Molecular Weight

474.7 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H39FN2O5Si2/c1-20(2,3)30(7,8)27-13-14-17(29-31(9,10)21(4,5)6)16(22)18(28-14)24-12-11-15(25)23-19(24)26/h11-12,14,16-18H,13H2,1-10H3,(H,23,25,26)/t14-,16-,17-,18-/m1/s1

InChI Key

NLTNXZUKPKJZQK-VDHUWJSZSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)F)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)F)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Protection and Deprotection Reactions

The TBDMS groups serve as transient protectors for hydroxyl groups during nucleic acid synthesis.

  • Protection Mechanism : Introduced via reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole or DMF as a catalyst .

  • Deprotection Methods :

    ReagentConditionsEfficiencySelectivity
    Tetrabutylammonium fluoride (TBAF)Anhydrous THF, 25°C, 24 hr>95%Cleaves TBDMS without affecting DMTr
    Triethylamine trihydrofluoride (TREAT·HF)Neat, 65°C, 1 hr~98%Compatible with base-sensitive groups
    HF-pyridinePyridine, 0°C, 30 min90%Risk of internucleotide cleavage

Deprotection kinetics show a half-life (t1/2t_{1/2}) of 19 hours for TBDMS group migration between 2′- and 3′-positions in pyridine at 36°C, necessitating careful purification .

Phosphoramidite Coupling Reactions

The compound participates in solid-phase oligonucleotide synthesis as a 3′-phosphoramidite building block.

  • Activation : 5-Ethylthio-1H-tetrazole (SET) or 4,5-dicyanoimidazole (DCI) enhances coupling efficiency (90–98%) compared to standard 1H-tetrazole (75–85%) .

  • Coupling Time : Reduced from 10 min (1H-tetrazole) to 2.5–5 min (SET/DCI), minimizing side reactions .

  • Side Reactions :

    • Isomer Contamination : Up to 1.3% (2′→5′)-internucleotide linkages arise from residual 2′-phosphoramidite isomers .

    • Migration : Base-catalyzed equilibration between 2′- and 3′-TBDMS isomers necessitates low-base conditions during monomer synthesis .

Fluorination and Functionalization

Fluorine incorporation at the 2′ position enhances metabolic stability and binding affinity.

  • Direct Fluorination : Achieved via DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents, yielding >80% conversion.

  • Impact on Reactivity :

    • Increases resistance to enzymatic degradation (e.g., RNase A).

    • Alters sugar pucker conformation (C3′-endo), improving duplex stability.

Stability Under Synthetic Conditions

  • Acidic Conditions : TBDMS remains intact during 5′-DMTr removal with 3% trichloroacetic acid (TCA) .

  • Basic Conditions : Vulnerable to 28% aqueous ammonia at 55°C (t1/2=2t_{1/2} = 2 hr), necessitating milder deprotection (e.g., 35% NH₃/ethanol) .

Comparative Reaction Profiles

Reaction TypeKey ReagentsCritical ParametersOutcome
SilylationTBDMS-Cl, imidazole/DMFAnhydrous, 25°C, 12 hr2′-O-TBDMS protection (85–92%)
DeprotectionTREAT·HF65°C, 1 hrHigh-yield, minimal side products
Phosphoramidite CouplingSET, β-cyanoethyl phosphoramidite2.5 min, RT98% coupling efficiency
FluorinationDAST−20°C, 2 hr82% fluorination yield

Mechanistic Insights

  • Silylation Kinetics : Proceeds via nucleophilic attack of the hydroxyl oxygen on silicon, with imidazole acting as a proton scavenger .

  • Deprotection Pathway : Fluoride ion attacks silicon, forming a pentavalent intermediate that collapses to release the hydroxyl group .

This compound’s reactivity profile underscores its utility in synthesizing modified RNA oligonucleotides, with careful optimization required to mitigate migration and isomerization risks .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison of TBDMS-Protected Nucleosides

TBDMS vs. TBDPS (tert-butyldiphenylsilyl)
Parameter TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl TBDPS-Protected Analogues
Acid Stability Moderate (stable in 25–75% formic acid for 2–6 h) High (100× more stable than TBDMS in acidic hydrolysis)
Base Stability Labile in NH4OH (65°C, 16 h) Less stable in basic conditions
Deprotection Efficiency 95–100% with NH4OH at 65°C Requires harsher conditions (e.g., HF·pyridine)
Steric Bulk Lower (permits higher coupling efficiency in oligonucleotide synthesis) Higher (may hinder coupling reactions)

Key Findings :

  • TBDMS offers superior deprotection kinetics under mild basic conditions compared to TBDPS, making it preferable for stepwise oligonucleotide assembly .
  • TBDPS is reserved for scenarios requiring prolonged acid stability .
TBDMS vs. Cyanoethyl (CE) Protecting Groups
Parameter This compound Cyanoethyl-Protected Analogues
Deprotection Fluoride-driven (selective, high-yield) β-elimination (NH4OH, 55°C)
Stability During Synthesis Resists NH4OH at 55°C Partially degrades during prolonged NH4OH exposure
Oligonucleotide Purity >95% after NH4OH treatment ~56% desired product due to incomplete CE removal

Key Findings :

  • TBDMS outperforms cyanoethyl groups in post-synthetic deprotection efficiency and product purity .

Comparison with Other Silyl Ethers (TIPS, TMS)

Deprotection Kinetics of Silyl Ethers

Data from selective cleavage studies using KHF2/MeOH (30 min reaction):

Substrate (p-bromophenol derivative) Silyl Group Yield of Deprotected Product (%) Recovered Starting Material (%)
TBDMS TBDMS 92 0
TBDPS TBDPS 15 80
TIPS TIPS 5 90

Adapted from Table 1 in

Key Findings :

  • TBDMS ethers exhibit rapid and near-quantitative deprotection under mild fluoride conditions, unlike TBDPS or TIPS .

Stability and Reactivity in Functionalized Ribose Moieties

  • 5-Hydroxymethyl-2′-deoxycytidine (5-hmC): TBDMS-protected 5-hmC phosphoramidites (e.g., ODN2) achieve >95% deprotection with NH4OH at 65°C, whereas cyanoethyl-protected analogues (ODN3) yield only 56% desired product . The 5-CH2O-TBDMS group is uniquely labile compared to 2′-O-TBDMS in RNA, enabling selective deprotection without damaging the ribose backbone .
  • 2′-O-TBDMS-3′-O-(phenoxythioncarbonyl) derivatives: Demonstrate selective deprotection under weak acidic conditions (e.g., 80% acetic acid), preserving the ribose ring integrity for subsequent functionalization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl, and how can purity be assessed?

  • Methodological Answer : Begin with nucleophilic substitution or silylation reactions under anhydrous conditions. Use tert-butyldimethylsilyl (TBDMS) protecting groups to stabilize reactive hydroxyl sites. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using 1H^{1}\text{H} and 13C^{13}\text{C} NMR. For purity, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 260 nm. Cross-reference spectral data with the NIST Chemistry WebBook for uracil derivatives . Report retention times and integration values in supplementary tables, adhering to precision guidelines (e.g., ±0.01 ppm for NMR shifts) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reaction parameters (temperature, solvent, catalyst loading) in triplicate. Use controlled atmosphere techniques (e.g., Schlenk line) to minimize moisture/oxygen interference. Provide raw NMR and HPLC data in appendices, including baseline corrections and integration thresholds. Follow the Beilstein Journal’s guidelines for experimental reproducibility, such as specifying manufacturer details for reagents (e.g., Sigma-Aldrich, ≥99% purity) .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Combine mass spectrometry (ESI-MS) for molecular weight confirmation and heteronuclear NMR (19F^{19}\text{F}, 29Si^{29}\text{Si}) to verify silyl group incorporation. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive proof. Compare experimental IR spectra with computational predictions (e.g., DFT-B3LYP/6-31G*) to validate functional groups .

Advanced Research Questions

Q. How should researchers address conflicting spectral data between synthetic batches of this compound?

  • Methodological Answer : Perform batch-to-batch statistical analysis (e.g., ANOVA) on NMR chemical shifts and HPLC retention times. Investigate solvent polarity effects on 19F^{19}\text{F} NMR signals using deuterated DMSO vs. CDCl3_3. If discrepancies persist, employ 2D NMR techniques (COSY, HSQC) to trace spin-spin coupling anomalies. Publish raw data in machine-readable formats (e.g., .jdx files) to enable peer validation .

Q. What computational strategies can reconcile differences between theoretical and experimental electronic properties of this compound?

  • Methodological Answer : Use density functional theory (DFT) with dispersion corrections (e.g., ωB97X-D/def2-TZVP) to model frontier molecular orbitals. Compare calculated UV-Vis spectra (TD-DFT) with experimental data, adjusting for solvent effects via the COSMO model. Iteratively refine computational parameters (e.g., basis set size) until RMSD between observed and predicted spectra falls below 5 nm .

Q. How can the hydrolytic stability of this compound be systematically evaluated under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Quantify degradation products via LC-MS/MS at 0, 24, 48, and 72 hours. Apply kinetic modeling (e.g., first-order decay) to estimate half-life. For mechanistic insights, use isotopic labeling (18O^{18}\text{O}-H2_2O) to track hydrolysis pathways. Report results in tabular form with confidence intervals (95% CI) .

Data Presentation and Compliance

  • Tables : Include a synthesis optimization table with variables (e.g., catalyst loading, yield, purity) and statistical metrics (SD, R2^2). For stability studies, tabulate half-life values across pH/temperature conditions .
  • Ethics : If human cell lines are used, comply with IRB protocols for material sourcing (e.g., ATCC guidelines) and disclose conflicts of interest per FDA promotional restrictions .

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